molecular formula C21H25N3O4 B2384773 6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309186-56-7

6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one

Cat. No.: B2384773
CAS No.: 2309186-56-7
M. Wt: 383.448
InChI Key: CHPIVZPJUUVMSI-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one is a complex organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a cyclopropyl group, a piperidine ring, and a pyridazinone core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyridazinone core, followed by the introduction of the piperidine ring and the cyclopropyl group. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:

Scientific Research Applications

6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but initial studies suggest significant potential in modulating key biological processes .

Comparison with Similar Compounds

6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one can be compared with other pyridazinone derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

6-cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-17-11-15(12-18(13-17)28-2)21(26)23-9-7-16(8-10-23)24-20(25)6-5-19(22-24)14-3-4-14/h5-6,11-14,16H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPIVZPJUUVMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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